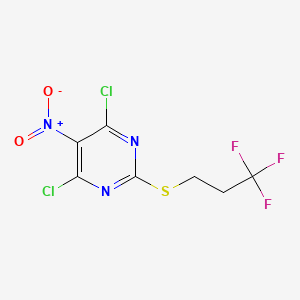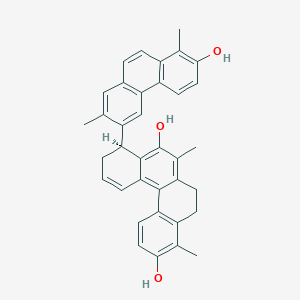
Jinflexin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jinflexin D is a natural phenanthrene derivative isolated from the plant species Juncus inflexus. It is a dimeric compound with a unique heptacyclic ring system, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Jinflexin D is typically isolated from the methanolic extract of Juncus inflexus roots. The isolation process involves several steps, including extraction with solvents of different polarities (n-hexane, dichloromethane, and ethyl acetate) and purification using chromatographic techniques . The absolute configurations of the new compounds are determined by TDDFT-ECD calculations, and their enantiomeric purity is checked by chiral HPLC analysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and complex structure. The compound is primarily obtained through extraction and purification from natural sources.
Analyse Des Réactions Chimiques
Types of Reactions: Jinflexin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.
Applications De Recherche Scientifique
Jinflexin D has several scientific research applications due to its unique structure and biological activities. It has been studied for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multi-resistant bacterial strains . Additionally, this compound exhibits antiproliferative, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development .
Mécanisme D'action
The mechanism of action of Jinflexin D involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the α1β2γ2s subtype of the GABA A receptor, leading to its anxiolytic and sedative effects . Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Jinflexin D is part of a group of phenanthrene derivatives isolated from Juncus species. Similar compounds include jinflexins A, B, and C, as well as juncuenins A, B, and D, juncusol, dehydrojuncuenins A and B, and dehydrojuncusol .
Uniqueness: What sets this compound apart from other similar compounds is its unique heptacyclic ring system and its dimeric nature. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C36H32O3 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(9S)-9-(7-hydroxy-2,8-dimethylphenanthren-3-yl)-4,7-dimethyl-5,6,9,10-tetrahydrobenzo[c]phenanthrene-3,8-diol |
InChI |
InChI=1S/C36H32O3/c1-18-16-22-8-9-23-19(2)32(37)14-12-26(23)31(22)17-30(18)27-6-5-7-29-34-25(21(4)36(39)35(27)29)11-10-24-20(3)33(38)15-13-28(24)34/h5,7-9,12-17,27,37-39H,6,10-11H2,1-4H3/t27-/m0/s1 |
Clé InChI |
MPGAYVJJNKGBPE-MHZLTWQESA-N |
SMILES isomérique |
CC1=CC2=C(C=C1[C@@H]3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |
SMILES canonique |
CC1=CC2=C(C=C1C3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


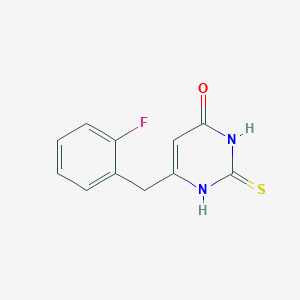
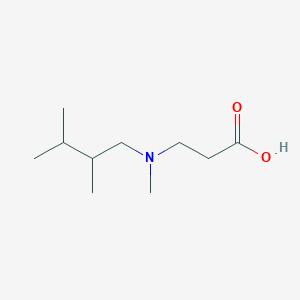

![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)

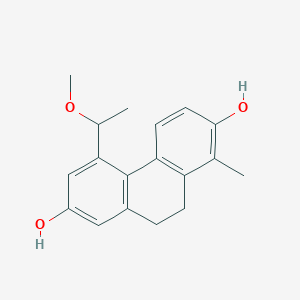
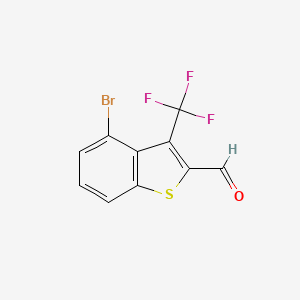
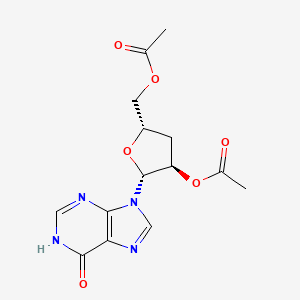
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
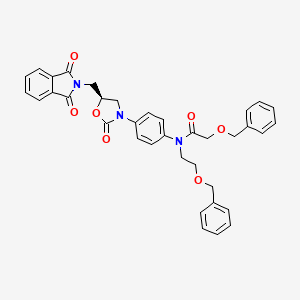
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)
